molecular formula C13H19ClN2O B2520415 N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride CAS No. 1931126-40-7

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride

Cat. No. B2520415
CAS RN: 1931126-40-7
M. Wt: 254.76
InChI Key: LDBQMQCRNRNENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride (NM-4-PBA-HCl) is an organic compound used in scientific research. It is a white, crystalline solid that is soluble in water and other polar solvents. NM-4-PBA-HCl is used in biochemical and pharmacological research, as well as in the development of new drugs. It is also used in molecular biology, enzymology, and biochemistry.

Scientific Research Applications

DNA Interaction and Cellular Imaging

Compounds structurally related to N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride, like the synthetic dye Hoechst 33258 and its analogs, have been widely used for DNA interaction studies and cellular imaging. These compounds exhibit strong binding to the minor groove of double-stranded B-DNA, specifically recognizing AT-rich sequences. This property makes them valuable tools in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content, offering a foundation for rational drug design and molecular biology research (Issar & Kakkar, 2013).

Psychiatric and Neurological Disorders

Analogues of this compound, like Lurasidone, serve as novel therapeutic agents for treating psychiatric and mood disorders. Lurasidone, for example, is a benzisothiazole antipsychotic with a unique pharmacodynamic profile, effective in the short-term treatment of schizophrenia and acute bipolar depression. Its low risk for inducing metabolic side effects compared to other antipsychotics highlights the potential of similar compounds in psychiatric medication (Pompili et al., 2018).

Gastrointestinal Motility Disorders

Compounds with a piperidinyl benzamide structure, such as Cisapride, have been explored for their prokinetic effects in treating gastrointestinal motility disorders. These agents enhance or restore gut motility across various sections of the gastrointestinal tract without the central depressant or antidopaminergic effects seen with other drugs. Their efficacy in conditions like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, despite some limitations, underscores the therapeutic relevance of related chemical structures in gastrointestinal research (McCallum et al., 1988; Wiseman & Faulds, 1994).

Cognitive Enhancement and Neuroprotection

Research on peptides like Angiotensin IV suggests that modulation of dopamine receptors by compounds including this compound analogs could enhance cognitive functions. These findings indicate a potential role for such compounds in treating memory deficits and learning disabilities, proposing a new avenue for therapeutic interventions in neurodegenerative diseases and cognitive disorders (Braszko, 2010).

Novel Synthetic Opioids Research

The exploration of non-fentanil novel synthetic opioids, including N-substituted benzamides, for their psychoactive and toxic properties sheds light on the utility of this compound analogs in developing new pain management solutions. Such research aims at understanding the balance between therapeutic benefits and potential abuse, guiding the creation of safer analgesics (Sharma et al., 2018).

Safety and Hazards

The safety information available indicates that N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is a warning-level hazard. The specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-methyl-4-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBQMQCRNRNENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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